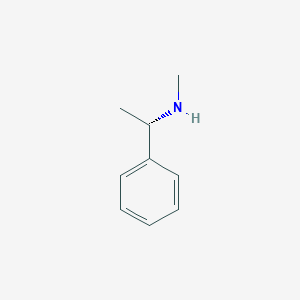

(S)-(-)-N-Methyl-1-phenylethylamine

Descripción general

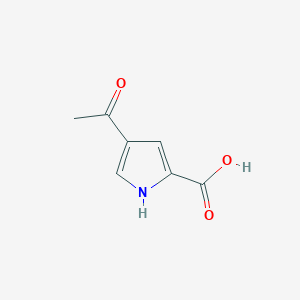

Descripción

(-)-N-Methyl-1-phenylethylamine, also known as (-)-Methamphetamine, is an organic compound commonly used in laboratory experiments and scientific research. It is a sympathomimetic amine and a member of the phenethylamine family, which includes a wide range of compounds with a variety of biological effects. (-)-Methamphetamine is an important research tool for scientists in the fields of neuroscience, pharmacology, and biochemistry, as it can be used to study a variety of physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Stereochemistry and Chemical Interactions

- (S)-(-)-N-Methyl-1-phenylethylamine and its derivatives exhibit interesting stereochemical properties. Studies have shown that these compounds can form complex interactions with other chemicals, such as in the formation of diastereoisomeric salts with dicarboxylic acids. For example, the structure of the 4-methyl-1-phenylethylamine N-(1-phenylethylamine) succinic acid monoamide diastereoisomeric salt was investigated using single-crystal X-ray diffraction (Bálint et al., 2004).

Enzymatic Activity and Neurological Implications

- (S)-(-)-N-Methyl-1-phenylethylamine has been studied in the context of its interactions with enzymes and its potential neurological implications. For instance, an enzyme capable of N-methylating phenylethylamine derivatives like tyramine and dopamine has been identified, suggesting a role in the formation of psychotomimetic metabolites (Axelrod, 1961).

Pharmacological Properties

- Research into the pharmacological properties of (S)-(-)-N-Methyl-1-phenylethylamine analogs has revealed that these compounds can interact with various biological systems. Studies have shown that phenylethylamine derivatives can alter the amine content in noradrenaline and dopamine-containing nerve terminals, hinting at their potential psychoactive effects (Fuxe et al., 1967).

Stereochemical Requirements for Enzyme Binding

- The stereochemical requirements of (S)-(-)-N-Methyl-1-phenylethylamine and its derivatives for enzyme binding have been extensively studied. For example, research on the enzyme phenylethanolamine N-methyltransferase (PNMT) shows that phenylethylamines are usually competitive inhibitors and their specific stereochemistry influences their inhibition potency (Grunewald & Ye, 1988).

Neurochemical Research

- Neurochemical research has explored the effects of phenylethylamine derivatives on central and peripheral monoamine-containing neurons. This includes studying how these compounds deplete amine content from brain nerve terminals and peripheral adrenergic nerve terminals, which could have implications for understanding their effects on the central nervous system (Fuxe et al., 1967).

Propiedades

IUPAC Name |

(1S)-N-methyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366137 | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-N-Methyl-1-phenylethylamine | |

CAS RN |

19131-99-8 | |

| Record name | (αS)-N,α-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19131-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-phenylethylamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019131998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MU17YEN7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

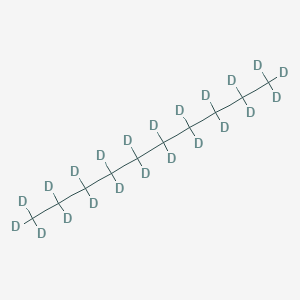

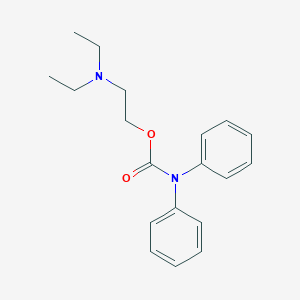

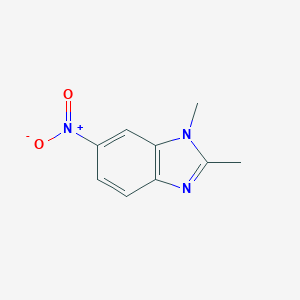

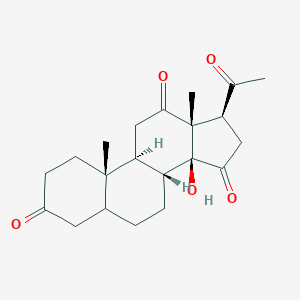

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)